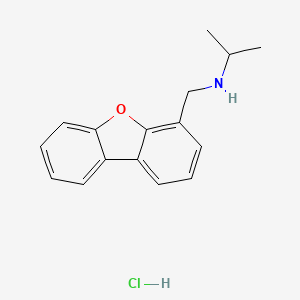

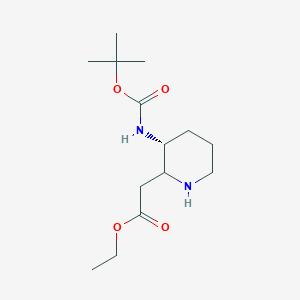

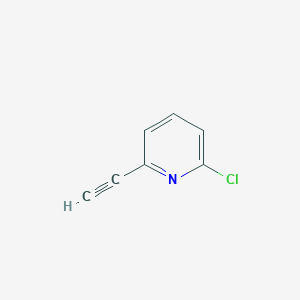

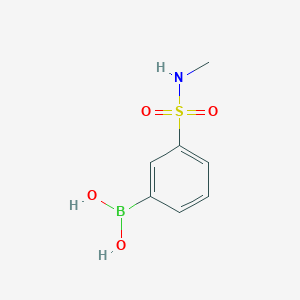

![molecular formula C7H4Br2N2 B1418779 3,5-Dibromo-1H-pirrolo[2,3-b]piridina CAS No. 1086389-94-7](/img/structure/B1418779.png)

3,5-Dibromo-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been characterized . For instance, the yield was 71% as a yellow solid, m.p. 287–288 °C .

Aplicaciones Científicas De Investigación

Terapéutica del Cáncer

3,5-Dibromo-1H-pirrolo[2,3-b]piridina: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que está involucrado en la progresión de varios cánceres . Estos compuestos pueden inhibir la proliferación de células cancerosas, inducir la apoptosis y reducir la migración e invasión de las células cancerosas, convirtiéndolos en candidatos prometedores para la terapia del cáncer .

Manejo de la Diabetes

Los derivados de este compuesto han mostrado potencial en la reducción de los niveles de glucosa en sangre, lo que podría ser beneficioso en el tratamiento de la diabetes y condiciones relacionadas como la hiperglucemia, la dislipidemia diabética y la resistencia a la insulina .

Tratamiento de Enfermedades Cardiovasculares

Al disminuir los niveles de glucosa en sangre, This compound también puede contribuir a la prevención y el tratamiento de enfermedades cardiovasculares e hipertensión, que a menudo se asocian con la diabetes .

Desarrollo de Fármacos para la Obesidad

La capacidad de este compuesto para controlar los niveles de glucosa en sangre sugiere un papel en el tratamiento de la diabetes relacionada con la obesidad y sus complicaciones, proporcionando un enfoque multifacético para el manejo de la obesidad .

Modulación de la Angiogénesis

La vía FGFR, a la que se dirigen los derivados de This compound, también está involucrada en la angiogénesis. Esto podría tener implicaciones para enfermedades en las que la angiogénesis juega un papel clave, como la degeneración macular .

Inhibición del Cáncer Colorrectal

Se ha descubierto un nuevo derivado de This compound como un potente inhibidor de CDK8 de Tipo II, mostrando efectividad contra el cáncer colorrectal .

Mecanismo De Acción

Target of Action

The primary targets of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine interacts with its targets by inhibiting the FGFRs . This inhibition is achieved by binding to the FGFRs, which prevents the activation of downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness. The interaction between 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Cellular Effects

The effects of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine on cellular processes are profound. In various cell types, including cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling by 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine disrupts critical pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and increased programmed cell death . Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine exerts its effects through direct binding interactions with target biomolecules. The compound’s bromine atoms enhance its binding affinity to the active sites of FGFRs, resulting in competitive inhibition . This inhibition prevents the autophosphorylation of tyrosine residues within the receptor, thereby blocking the activation of downstream signaling cascades . Furthermore, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine may also interact with other proteins and enzymes involved in cellular metabolism and gene expression, contributing to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine in in vitro studies has shown sustained inhibition of cell proliferation and consistent induction of apoptosis . These findings suggest that the compound maintains its biochemical activity over extended periods, making it a reliable tool for research applications.

Dosage Effects in Animal Models

The effects of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth and increased apoptosis in cancer models . At elevated doses, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine may also induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine may influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis . These interactions contribute to the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Transporters involved in the uptake and efflux of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine play a crucial role in regulating its intracellular concentration and distribution . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is a key factor in determining its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the subcellular distribution of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine and its ability to modulate cellular processes . These findings provide insights into the mechanisms underlying the compound’s biochemical activity and potential therapeutic applications.

Propiedades

IUPAC Name |

3,5-dibromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYBAFJGRDWBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.